Lipophilicity Advantage Over Des-Methyl Analog
The most significant and quantifiable differentiation comes from the computed lipophilicity compared to its direct non-methylated analog. The N-methyl substitution on 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile increases the computed partition coefficient (XLogP3-AA) by approximately 0.6 log units relative to [1,4'-bipiperidine]-4-carbonitrile [1]. This is a substantial shift in a key physicochemical parameter that directly influences ADME properties.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (Computed value for 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile) |
| Comparator Or Baseline | XLogP3-AA = 0.6 (Computed value for [1,4'-bipiperidine]-4-carbonitrile, CID 57832569) |
| Quantified Difference | ΔXLogP3-AA = +0.6 |
| Conditions | In silico prediction, standard XLogP3-AA 3.0 algorithm [1] |
Why This Matters
A ΔXLogP of 0.6 is highly significant in medicinal chemistry, as it can represent the difference between a compound with poor permeability and one with favorable oral absorption or CNS penetration, directly impacting the choice of a chemical probe or lead for in vivo studies.
- [1] PubChem. (2025). Computed Properties for CID 593830 and CID 57832569. National Center for Biotechnology Information. View Source
